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Compound of Interest

Compound Name: 5-m-Tolyl-2H-pyrazol-3-ylamine

Cat. No.: B346378 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-m-Tolyl-2H-pyrazol-3-ylamine, also known as 5-(3-methylphenyl)-1H-pyrazol-3-amine, is a

heterocyclic organic compound belonging to the aminopyrazole class. This class of molecules

is of significant interest in medicinal chemistry and agrochemical research due to their diverse

biological activities.[1][2] Aminopyrazoles serve as versatile scaffolds in the synthesis of a wide

range of bioactive molecules, including anti-inflammatory, analgesic, and anticancer agents.[1]

[2][3] This technical guide provides a comprehensive overview of the known chemical

properties, synthesis, and potential biological relevance of 5-m-Tolyl-2H-pyrazol-3-ylamine,

with a focus on data and protocols relevant to research and development.

Chemical and Physical Properties
A summary of the key chemical and physical properties of 5-m-Tolyl-2H-pyrazol-3-ylamine is

presented below. While experimental data for some properties, such as boiling point and pKa,

are not readily available in the literature, the provided information is based on data from

chemical suppliers and analogous compounds.
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Property Value Source

IUPAC Name
5-(3-methylphenyl)-1H-pyrazol-

3-amine
N/A

Synonyms

5-m-Tolyl-2H-pyrazol-3-

ylamine, 3-(3-

Methylphenyl)-1H-pyrazol-5-

amine

[1]

CAS Number 80568-96-3 [2]

Molecular Formula C₁₀H₁₁N₃ [2]

Molecular Weight 173.22 g/mol [2]

Appearance Light brown powder [1]

Melting Point 73-79 °C [1]

Boiling Point Not available N/A

Solubility

Information on the solubility of

this specific compound is

limited. However, pyrazole

derivatives often exhibit

solubility in organic solvents.[4]

N/A

pKa Not available N/A

Synthesis and Characterization
The synthesis of 5-substituted-2H-pyrazol-3-ylamines typically involves the cyclization of a β-

ketonitrile with hydrazine or a hydrazine derivative. A general synthetic approach is outlined

below.

General Synthetic Workflow
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General Synthesis of 5-Aryl-2H-pyrazol-3-ylamines
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Caption: General workflow for the synthesis of 5-aryl-2H-pyrazol-3-ylamines.

Experimental Protocol: Synthesis of a 5-Aryl-2H-pyrazol-
3-ylamine Analog
While a specific, detailed protocol for 5-m-Tolyl-2H-pyrazol-3-ylamine is not readily available,

the following is a representative procedure for the synthesis of a structurally related compound,

which can be adapted by using the appropriate starting materials.

Synthesis of 4-(benzo[d]thiazol-2-yl)-1H-pyrazol-5-amine[4]

A mixture of (E)-2-(benzo[d]-thiazole-2-yl)-3-(dimethylamino)acrylonitrile (0.5 g, 2 mmol),

hydrazine hydrate (0.25 mL, 5 mmol), dry dioxane (20 mL), and potassium hydroxide (0.12

g, 1 mmol) as a catalyst is heated for 2 hours under TLC control.
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After cooling, the reaction mixture is added to ice water.

The resulting precipitate is filtered, washed with water, and recrystallized from an

ethanol/DMF mixture to yield the final product.

Characterization: The synthesized compound can be characterized by standard analytical

techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

Infrared (IR) Spectroscopy: To identify functional groups.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Melting Point Analysis: To assess purity.

Spectral Data (Predicted and from Related
Compounds)
No specific experimental spectral data for 5-m-Tolyl-2H-pyrazol-3-ylamine has been identified

in the literature. However, based on the analysis of structurally similar compounds, the

following spectral characteristics can be anticipated.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons

of the m-tolyl group, the pyrazole ring proton, the amine protons, and the methyl group protons.

The chemical shifts will be influenced by the electronic environment of each proton.

¹³C NMR Spectroscopy
The carbon NMR spectrum will display distinct signals for each unique carbon atom in the

molecule, including the carbons of the pyrazole and m-tolyl rings, and the methyl group carbon.

Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of

the amine and pyrazole groups, C-H stretching of the aromatic and methyl groups, C=N and
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C=C stretching of the pyrazole and aromatic rings.

Mass Spectrometry
The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular

weight of the compound (173.22 g/mol ). The fragmentation pattern will be characteristic of the

pyrazole and tolyl moieties.

Biological Activity and Potential Applications
Aminopyrazole derivatives have been extensively investigated for their therapeutic potential

across various disease areas.

Anti-inflammatory and Analgesic Activity
Many pyrazole-containing compounds are known to exhibit anti-inflammatory and analgesic

properties.[1] Some derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are

key mediators of inflammation and pain.[5]

Kinase Inhibition
The pyrazole scaffold is a common feature in many kinase inhibitors.[6][7] Kinases are a large

family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated

in diseases such as cancer and inflammatory disorders. Substituted pyrazoles have been

developed as inhibitors of various kinases, including receptor-interacting protein kinase 1

(RIPK1) and vascular endothelial growth factor receptor 2 (VEGFR-2).[7][8]
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Potential Mechanism of Action via Kinase Inhibition
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Caption: Potential mechanism of action of aminopyrazole derivatives as kinase inhibitors.

Agrochemical Applications
Beyond pharmaceuticals, pyrazole derivatives have found applications in agriculture as

herbicides and fungicides.[2] The biological activity of these compounds can be harnessed for

crop protection.

Conclusion
5-m-Tolyl-2H-pyrazol-3-ylamine is a valuable building block for the synthesis of potentially

bioactive molecules. While specific experimental data for this compound is limited in the public

domain, the broader class of aminopyrazoles demonstrates significant promise in drug

discovery and agrochemical development. Further research into the synthesis,
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characterization, and biological evaluation of 5-m-Tolyl-2H-pyrazol-3-ylamine is warranted to

fully explore its potential. This guide serves as a foundational resource for researchers

embarking on studies involving this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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